Methyl 3-cyano-4-fluorobenzoate
Overview
Description
Methyl 3-cyano-4-fluorobenzoate is an organic compound with the molecular formula C9H6FNO2. It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a cyano group (-CN) and the hydrogen atom at the fourth position is replaced by a fluorine atom (-F). This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-cyano-4-fluorobenzoate can be synthesized through several methods. One common method involves the esterification of 3-cyano-4-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyano-4-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form 3-cyano-4-fluorobenzoic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Hydrolysis: Formation of 3-cyano-4-fluorobenzoic acid.
Reduction: Formation of 3-amino-4-fluorobenzoate.
Scientific Research Applications
Methyl 3-cyano-4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-cyano-4-fluorobenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the fluorine atom is displaced by a nucleophile, leading to the formation of a new bond. The cyano group can participate in various interactions, influencing the reactivity and properties of the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-cyano-3-fluorobenzoate: Similar structure but with different positions of the cyano and fluorine groups.
Methyl 3-cyano-4-chlorobenzoate: Similar structure but with a chlorine atom instead of a fluorine atom.
Methyl 3-cyano-4-bromobenzoate: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
Methyl 3-cyano-4-fluorobenzoate is unique due to the specific positioning of the cyano and fluorine groups, which can influence its reactivity and interactions in chemical reactions. The presence of the fluorine atom can also affect the compound’s electronic properties and stability.
Properties
IUPAC Name |
methyl 3-cyano-4-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOJKDQJOVWXRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672229 | |
Record name | Methyl 3-cyano-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676602-31-6 | |
Record name | Methyl 3-cyano-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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